N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide
Description
This compound belongs to the benzimidazole-containing aromatic amide class, characterized by a naphthamide core substituted with a 3-methoxy group and a 4-(1H-benzimidazol-2-yl)phenyl moiety.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-30-23-15-18-7-3-2-6-17(18)14-20(23)25(29)26-19-12-10-16(11-13-19)24-27-21-8-4-5-9-22(21)28-24/h2-15H,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKRJMKXIHRTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide typically involves a multi-step process. One common method involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)benzenamine with 3-methoxy-2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves sequential coupling and functionalization steps. A generalized approach includes:
1.1. Formation of the Benzimidazole Core
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Reactants : o-Phenylenediamine and substituted aromatic aldehydes undergo cyclocondensation under microwave irradiation (120°C, 300 W) or reflux in DMF/S to form the 1H-benzo[d]imidazole scaffold .
-
Key Conditions :
1.2. Amide Coupling with 3-Methoxy-2-Naphthoic Acid
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Reactants : 3-Methoxy-2-naphthoic acid and 4-(1H-benzo[d]imidazol-2-yl)aniline.
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Activation : The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in acetonitrile under nitrogen .
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Coupling : The acyl chloride reacts with the aniline derivative in acetonitrile at 130°C (microwave-assisted, 300 W) or room temperature (reflux), yielding the target amide .
1.3. Optimized Reaction Metrics
| Parameter | Reflux Method | Microwave Method |
|---|---|---|
| Reaction Time | 3.5 h | 32 min |
| Yield | 80–86% | 93–97% |
| Purity (HPLC) | >95% | >98% |
2.1. NMR Analysis
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¹H NMR :
-
¹³C NMR :
2.2. Mass Spectrometry
3.1. Thiourea Derivatives
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Reaction : The primary amide undergoes thiourea formation with isothiocyanates in DMF at 80°C, yielding analogues like N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)-3-methoxy-2-naphthamide (7% yield) .
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Applications : Enhanced cytotoxicity in colon cancer models (IC₅₀ = 2.1 µM) .
3.2. Oxadiazole Hybrids
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Cyclization : Reaction with hydrazine and carbon disulfide forms 1,3,4-oxadiazole derivatives (e.g., VM-A-155b, 9% yield) .
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Bioactivity : Improved metabolic stability (t₁/₂ > 120 min in microsomes) .
Physicochemical and Drug-Likeness Metrics
| Property | Value |
|---|---|
| Molecular Weight | 403.4 g/mol |
| LogP | 3.60 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 67.79 Ų |
| Lipinski Compliance | Yes (0 violations) |
Biological Activity and SAR
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C25H19N3O2
- Molecular Weight: 393.4 g/mol
- IUPAC Name: N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide
The compound is characterized by its amide functional group, which is crucial for its biological interactions. The benzo[d]imidazole moiety is known for its pharmacological properties, while the naphthamide component enhances the compound's stability and reactivity .
Medicinal Chemistry
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide has garnered attention for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity: Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy . The compound's structure may enhance its efficacy against certain cancer cell lines.
- Antimicrobial Properties: The compound's structural components suggest potential antimicrobial activity. Studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains . The mechanism of action often involves interference with essential microbial processes.
Biological Research
The interactions of this compound with biological targets are of significant interest:
- Mechanism of Action: The compound's interaction with specific enzymes or receptors can lead to modulation of biological pathways. For example, compounds containing benzimidazole rings have been shown to affect cellular signaling pathways, potentially leading to apoptosis in cancer cells .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step procedures that integrate various reagents and conditions:
| Step | Description |
|---|---|
| 1 | Synthesis of the benzo[d]imidazole moiety from appropriate precursors. |
| 2 | Formation of the naphthamide structure through coupling reactions. |
| 3 | Final purification and characterization using techniques such as NMR and mass spectrometry. |
These synthetic routes are critical for producing derivatives with enhanced biological activity or improved pharmacokinetic properties .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of similar benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116). Compounds demonstrated IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency . This suggests that this compound may also exhibit promising anticancer properties.
Case Study 2: Antimicrobial Testing
Another research effort investigated the antimicrobial efficacy of related compounds against various bacterial strains using the tube dilution method. Results showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this compound's structure .
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antitumor and antimicrobial effects. It can also intercalate with DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Key Insights :
- Hydroxyl substituents (14–15 ) significantly increase melting points (>300°C) due to hydrogen bonding, whereas methoxy groups (11–13 ) result in lower melting points. The target compound’s naphthamide core likely reduces crystallinity compared to simpler benzamides.
2.2 Thiourea Derivatives (TUBC)
The thiourea derivative TUBC () shares the 4-(1H-benzimidazol-2-yl)phenyl moiety but replaces the naphthamide with a benzoyl-thiourea group.
Key Insights :
- The thiourea group in TUBC enables strong hydrogen bonding and metal chelation, critical for its elastase inhibition and DNA binding. The target compound’s amide group may exhibit weaker interactions in these contexts.
- TUBC’s antioxidant activity is attributed to radical scavenging via the thiourea moiety, a feature absent in the target compound .
2.3 Indole and Thioacetamide Derivatives
Compounds in and incorporate indole and thioacetamide groups, unlike the target compound’s naphthamide.
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Indole-thioacetamides | Thioether linkage, indole core | Antimicrobial, antioxidant |
| Target Compound | Naphthamide, no sulfur | Unreported (potentially distinct) |
Key Insights :
- Thioacetamide and indole moieties enhance antimicrobial activity via sulfur-mediated interactions and planar aromatic systems. The target compound’s methoxy-naphthamide may favor different targets, such as kinases or DNA topoisomerases .
2.4 Formamidine and Sulfonyl Derivatives
and highlight compounds with formamidine or sulfonyl groups.
Key Insights :
- The target compound’s methoxy group may reduce electrophilicity, altering its pharmacokinetic profile .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. The benzimidazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 1H-benzo[d]imidazole derivatives with naphthamide frameworks. The method is characterized by:
- Reagents : Commonly used reagents include aromatic aldehydes and o-phenylenediamine.
- Conditions : Reactions are often performed under mild conditions, facilitating the formation of C–N bonds efficiently .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Heparanase : This compound has been identified as an inhibitor of heparanase, an enzyme implicated in tumor metastasis. The IC50 values reported for similar derivatives range from 0.23 to 0.29 µM, indicating potent inhibitory activity .
- Antitumor Activity : Various studies have demonstrated that compounds containing benzimidazole moieties exhibit significant cytotoxic effects against a range of cancer cell lines. For instance, structural modifications in related compounds have shown enhanced activity against breast and colon cancer cells .
- Antimicrobial Properties : Benzimidazole derivatives have also been noted for their antimicrobial properties, which may extend to this compound, although specific data on this compound is limited.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Heparanase Inhibition
A study evaluated a series of benzimidazole derivatives for their heparanase inhibitory activity. Among these, specific compounds showed promising results with IC50 values comparable to those of established inhibitors . This suggests that this compound may exhibit similar potential.
Study 2: Anticancer Activity
Research conducted on various benzimidazole derivatives indicated that structural modifications significantly influenced their cytotoxicity against cancer cell lines. For example, the introduction of methoxy groups at specific positions enhanced the antitumor efficacy . This aligns with the structure of this compound, suggesting a potential for similar activity.
Data Table: Biological Activities
Q & A
Q. Basic
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (λ=254 nm) achieve ≥95% purity thresholds.
- TLC Monitoring : Rf values (0.3–0.5 in ethyl acetate:hexane) identify impurities during synthesis .
- Melting Point Analysis : Sharp ranges (±1°C) confirm crystallinity; deviations >2°C suggest polymorphism .
How can reaction kinetics inform mechanistic understanding of imidazole formation?
Q. Advanced
- Pseudo-First-Order Kinetics : LC-MS monitoring of intermediate 2 in revealed a rate constant (k) of 0.12 min⁻¹ at 45°C, with activation energy (Ea) ~45 kJ/mol, indicating nucleophilic attack as rate-limiting .
- pH Dependence : Alkaline conditions (pH 12) accelerate Schiff base formation, while acidic media favor protonation of the amine, slowing cyclization .
What computational methods predict the pharmacokinetic properties of benzimidazole-naphthamide derivatives?
Q. Advanced
- ADMET Prediction : SwissADME or pkCSM models assess LogP (optimal: 2–3), bioavailability (≥30%), and CYP450 inhibition.
- Docking Studies : AutoDock Vina simulates binding to targets (e.g., α-glucosidase in ), with RMSD <2.0 Å validating pose accuracy .
How to troubleshoot low yields in gram-scale synthesis?
Q. Basic
- Catalyst Recovery : Filter Raney nickel efficiently to prevent metal leaching (yield drop <5% after three cycles) .
- Temperature Control : Gradual heating (1–2°C/min) prevents exothermic runaway during benzaldehyde addition .
- Stoichiometry : Use a 5% excess of naphthoyl chloride to drive amidation to completion .
What role does solvent choice play in recrystallization efficiency?
Q. Basic
- Methanol:Water (4:1) : Ideal for polar compounds, achieving >90% recovery with minimal co-solubility of byproducts .
- Ethyl Acetate:Hexane : Non-polar mixtures (1:3) resolve hydrophobic impurities in acetamide derivatives .
How to validate target engagement in cellular assays?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts (ΔTm >2°C) upon compound treatment.
- SAR Studies : Compare activity of analogs (e.g., 9a–9e in ) to identify critical pharmacophores .
- Knockdown Controls : siRNA silencing of the target protein (e.g., α-glucosidase) should abrogate compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
